5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-cyano-2-methyl-N,4-diphenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Similar structure but with an oxo group instead of a thioxo group.
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The presence of the thioxo group in 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide makes it unique compared to its analogs. This group can impart different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13/h2-11H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBOKGZOSQNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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